Structural Determinant for PI3K-Mediated Antiproliferative Potency in Lung Cancer Cells
In a 2025 study, a series of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were evaluated for cytotoxicity in A549 cells. The most potent compounds (e.g., 27 and 28) achieved IC50 values of 8.19 µM and 7.01 µM, respectively, and significantly reduced PI3K protein levels [1]. SAR analysis indicated that a high electron-density benzene ring (such as a 4-ethoxyphenyl group) on the pyrazole moiety and a low electron-density ring on the pyrazine enhanced activity [1]. This provides a plausible class-level inference that the target compound's specific 4-ethoxyphenyl substitution contributes positively to PI3K pathway engagement compared to analogs lacking this electronic feature.
| Evidence Dimension | Antiproliferative IC50 and PI3K protein reduction in A549 NSCLC cells |
|---|---|
| Target Compound Data | Not directly tested in the cited study; compound belongs to the same chemotype series |
| Comparator Or Baseline | Series benchmarks: Compound 27 IC50 = 8.19 µM; Compound 28 IC50 = 7.01 µM |
| Quantified Difference | Cannot be calculated for the specific compound; class SAR suggests 4-ethoxyphenyl substitution is favorable |
| Conditions | A549 human lung adenocarcinoma cell line; PI3K protein level measured post-treatment |
Why This Matters
For procurement decisions, this SAR context implies that the target compound's specific substitution pattern is non-trivial for PI3K-related applications, and random replacement with a 2-phenyl or 4-methylphenyl analog may lose the electron-donating advantage.
- [1] Kuzu B, Arzuk E, Tan-Uygun M. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chem Biodivers. 2025. doi:10.1002/cbdv.202502844. PMID: 41289171. View Source
